Ethyl 3-(benzyloxy)propanoate
Description
Contextual Significance as a Versatile Synthetic Intermediate
The significance of Ethyl 3-(benzyloxy)propanoate lies in its versatility as a synthetic intermediate. This versatility stems from the two principal functional groups present in its structure: the ethyl ester and the benzyl (B1604629) ether. The benzyl group serves as a robust protecting group for a 3-hydroxy functionality, which can be selectively removed under specific chemical conditions, such as hydrogenolysis. vulcanchem.com This feature is crucial in complex syntheses, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group until its deprotection is desired.
The ethyl ester moiety is also highly tractable, capable of undergoing a variety of fundamental organic reactions. It can be hydrolyzed under acidic or basic conditions to yield its parent carboxylic acid, 3-(benzyloxy)propanoic acid, which itself is a valuable reagent. lookchem.comevitachem.comevitachem.com Furthermore, the ester can be reduced to the corresponding primary alcohol, 3-(benzyloxy)-1-propanol, or participate in condensation reactions to form new carbon-carbon bonds. smolecule.comresearchgate.net This dual functionality makes this compound a bifunctional building block, enabling the introduction of a protected three-carbon chain into a target molecule. Its derivatives are employed in the synthesis of biologically active compounds, including enzyme inhibitors and molecules for medical imaging. ontosight.ai
Historical Evolution of its Application in Organic Synthesis
While a detailed historical timeline for this compound is not extensively documented, its evolution is intrinsically linked to the broader development of protecting group chemistry and the synthesis of functionalized esters. The use of the benzyl group as a protecting agent for alcohols became a cornerstone of organic synthesis in the mid-20th century. The application of benzyloxy-containing propanoates as key intermediates can be traced back to at least the 1960s. For instance, a 1962 study described the synthesis of ethyl β-(4-cyano-5-benzyloxy-3-indole)propionate as a crucial intermediate for a pharmacological model, highlighting the early recognition of this structural motif's value. publish.csiro.au
The strategic importance of related β-alkoxy esters grew significantly with the advancement of medicinal chemistry. A notable example from 2004 details a Claisen-type condensation route to produce ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a precursor for PPAR-alpha/gamma agonists, which are drugs used to treat metabolic diseases. researchgate.net This demonstrates the application of similar scaffolds in large-scale process chemistry for pharmaceuticals. The continuous development of new synthetic methodologies, such as titanium-mediated condensations to form β-alkoxyacrylates, has further expanded the toolkit for preparing and utilizing these versatile intermediates. organic-chemistry.org
Strategic Importance of its Structural Features in Designing Reactivity
The molecular architecture of this compound is strategically important for designing chemical reactions. Each component of the molecule—the benzyl ether, the ester group, and the propane (B168953) backbone—confers specific reactivity that can be harnessed in synthesis.
The Benzyl Ether: This feature is more than just a protecting group. Its presence renders the ether oxygen nucleophilic and the benzylic protons susceptible to abstraction under certain conditions. The primary role, however, is to mask a reactive hydroxyl group. The stability of the benzyl ether under a wide range of conditions, except for hydrogenolysis or strong Lewis acids, allows for extensive molecular modifications elsewhere. This orthogonality is a key principle in modern synthetic strategy.
The Ethyl Ester: The ester group is an electrophilic site, susceptible to nucleophilic attack at the carbonyl carbon. This allows for its conversion into a wide array of other functional groups. For example, reaction with organometallic reagents can lead to ketones or tertiary alcohols, while reduction with agents like lithium aluminum hydride yields the corresponding alcohol. smolecule.com The α-protons (adjacent to the carbonyl group) possess enhanced acidity, enabling enolate formation and subsequent alkylation or condensation reactions, a fundamental strategy for C-C bond formation.
The Propanoate Backbone: The three-carbon chain acts as a flexible linker or spacer. The β-relationship between the ether and the carbonyl group is particularly significant. This arrangement is found in the products of Michael additions and is a precursor to α,β-unsaturated esters via elimination reactions, further extending the synthetic utility of the scaffold.
This combination of a stable, yet removable, protecting group with a modifiable ester function makes this compound a highly strategic and predictable building block for constructing complex molecular targets.
Data Tables
Table 1: Physicochemical Properties of 3-(Benzyloxy)propanoic Acid and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-(Benzyloxy)propanoic acid | 27912-85-2 | C₁₀H₁₂O₃ | 180.20 | Off-white solid | 31.5-33.5 | 124-130 (at 0.01 Torr) |
| This compound | 127113-02-4 | C₁₂H₁₆O₃ | 208.25 | Liquid | Not specified | Not specified |
| Ethyl (S)-3-(4-(benzyloxy)phenyl)-2-ethoxypropanoate | 251454-50-9 | C₂₀H₂₄O₄ | 328.41 | Not available | Not available | Not available |
| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | 112068-34-5 | C₁₂H₁₆O₃ | 208.25 | Colorless liquid | Not applicable | Not specified |
Data compiled from multiple sources. lookchem.compharmaffiliates.comorgsyn.org
Table 2: Selected Synthetic Transformations and Applications
| Starting Material | Reagent(s) / Condition(s) | Product | Application / Transformation Type | Reference |
| This compound derivatives | LiAlH₄ (Lithium aluminum hydride) | Corresponding alcohol | Reduction of ester | smolecule.com |
| This compound derivatives | Acid or Base / H₂O | Corresponding carboxylic acid | Hydrolysis of ester | evitachem.comevitachem.com |
| 3-(Benzyloxy)propanoic acid | Reagent for alkylation | Hydroxypropionylated molecule | Reagent in hydroxypropionyl alkylation | chemicalbook.com |
| p-Anisaldehyde and ethyl ethoxyacetate | Claisen-type condensation | α-Alkoxy-cinnamate derivative | C-C bond formation | researchgate.net |
| 2-Chloro-6-nitro-3-cresol | Benzyl chloride | 2-Chloro-3-benzyloxy-6-nitrotoluene | Benzylation (O-alkylation) | publish.csiro.au |
| 3,4-Dihydrocoumarin | Acidic hydrolysis | Methyl 3-(2-hydroxyphenyl)propanoate | Ring-opening hydrolysis | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOWOUOVYMJIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Ethyl 3 Benzyloxy Propanoate
Esterification Routes: Advanced Catalytic Systems and Optimized Conditions
The formation of Ethyl 3-(benzyloxy)propanoate via esterification typically involves the reaction of 3-(benzyloxy)propanoic acid with ethanol (B145695). scbt.com Advanced synthetic strategies focus on the use of novel catalytic systems that offer high yields, mild reaction conditions, and enhanced selectivity.
Enzymatic and Biocatalytic Approaches to Ester Formation
Biocatalysis, particularly through the use of lipases, has emerged as a powerful and sustainable method for ester synthesis. scielo.br Lipases are hydrolase enzymes that can catalyze esterification in low-water environments, offering high chemo-, regio-, and enantioselectivity under mild conditions. nih.govunimi.it
For the synthesis of this compound, lipases such as immobilized Candida antarctica lipase (B570770) B (CALB), commonly known as Novozym 435, are highly effective. nih.gov The reaction involves the direct esterification of 3-(benzyloxy)propanoic acid with ethanol. The enzyme's versatility allows for reactions in various organic solvents, often at near-ambient temperatures, which minimizes the formation of byproducts. scielo.br The use of enzymes also circumvents the need for harsh acid or base catalysts, aligning with green chemistry principles. nih.gov The efficiency of these biocatalytic reactions can be optimized by controlling key parameters like the reaction medium, temperature, and substrate ratio. nih.gov For instance, enzymatic esterification in aqueous miniemulsions has been shown to achieve high conversion rates rapidly, demonstrating that biocatalysis can be efficient even in the presence of water. nih.gov
Table 1: Representative Lipases in Biocatalytic Ester Synthesis
| Enzyme | Source Organism | Common Application | Key Advantages |
|---|---|---|---|
| Novozym 435 (CALB) | Candida antarctica | Kinetic resolution, Esterification | High stability, Broad substrate scope, High enantioselectivity unimi.it |
| Lipozyme TL IM | Thermomyces lanuginosus | Regioselective acylation, Esterification | High thermal stability, Effective in organic solvents researchgate.net |
| Lipase PS | Pseudomonas cepacia | Esterification, Transesterification | High activity, Good yields in direct esterification researchgate.net |
| Lipolase 100 L | Aspergillus oryzae | Esterification of fatty acids | Effective in biphasic systems researchgate.net |
Chemo- and Stereoselective Esterification Techniques
Chemoselectivity is crucial when dealing with multifunctional molecules. While 3-(benzyloxy)propanoic acid has a relatively simple structure, techniques developed for more complex hydroxy acids are applicable. For example, boric acid has been identified as a mild and inexpensive catalyst for the selective esterification of α-hydroxycarboxylic acids in the presence of other carboxylic or hydroxyl groups. acs.orgresearchgate.net This method proceeds under ambient conditions and offers excellent yields. Similarly, zinc(II) triflate in the presence of triphenylphosphine (B44618) and iodine can catalyze the selective esterification of carboxylic acids while preserving existing hydroxyl groups within the molecule. acs.org
Stereoselectivity is paramount when a specific enantiomer of the target molecule is required. Enzymatic methods are inherently stereoselective. Lipases can be used for the kinetic resolution of a racemic precursor, such as racemic ethyl 3-hydroxypropanoate, through selective acylation. google.com In this process, the enzyme acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically pure alcohol from the newly formed ester. google.com This approach provides access to optically active intermediates that can then be benzylated to yield the desired enantiomer of this compound.
Integration of Green Chemistry Principles in Ester Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the 12 Principles of Green Chemistry. epa.govacs.org The synthesis of this compound can be designed to adhere to these principles in several ways.
The use of biocatalysts like lipases (Principle 9: Catalysis) is a cornerstone of green ester synthesis, as it replaces corrosive mineral acids and minimizes waste. scielo.brorganic-chemistry.org These reactions are often performed under milder conditions, reducing energy consumption (Principle 6: Design for Energy Efficiency). epa.gov Furthermore, developing solvent-free reaction conditions or using benign solvents like water or supercritical CO₂ can significantly reduce the environmental impact (Principle 5: Safer Solvents and Auxiliaries). resolvemass.ca Atom economy (Principle 2), which measures the efficiency of a reaction in converting reactants to the final product, is inherently high in direct esterification, as the only byproduct is water. acs.org The use of renewable feedstocks, such as bio-derived ethanol, further enhances the green credentials of the synthesis (Principle 7: Use of Renewable Feedstocks). epa.gov
Benzylation and Alkylation Strategies for Hydroxyl Precursors
An alternative and widely used pathway to this compound involves the benzylation of a hydroxyl precursor, typically ethyl 3-hydroxypropanoate. This approach separates the formation of the ester from the introduction of the benzyl (B1604629) protecting group.
Regioselective Benzylation Methodologies
The most common method for this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. byjus.comlibretexts.org In this context, the hydroxyl group of ethyl 3-hydroxypropanoate is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from a benzyl halide, typically benzyl bromide or benzyl chloride, to form the ether linkage. masterorganicchemistry.comchemistrysteps.com
The regioselectivity of this reaction is generally high for the intended oxygen atom. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being common as they effectively solvate the cation without hindering the nucleophile. byjus.com For industrial applications, phase-transfer catalysis (PTC) offers a greener and more efficient alternative. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the benzyl halide, enabling the reaction to proceed under milder and more economical conditions. researchgate.net
Table 2: Typical Conditions for Williamson Ether Synthesis of this compound
| Base | Benzylating Agent | Solvent | Temperature | Duration | Typical Yield |
|---|---|---|---|---|---|
| Sodium Hydride (NaH) | Benzyl Bromide | DMF | 0 °C to RT | 2-6 h | High |
| Potassium Hydroxide (B78521) (KOH) | Benzyl Chloride | DMSO | RT to 50 °C | 4-8 h | Good |
| Sodium Hydroxide (NaOH) | Benzyl Chloride | Acetonitrile / Water (PTC) | 50-80 °C | 1-8 h | Good to High |
Chiral Auxiliary-Mediated Alkylation Approaches
For the asymmetric synthesis of this compound, chiral auxiliaries can be employed to control the stereochemistry during the formation of the carbon skeleton. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction diastereoselectively.
A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a simple carboxylic acid like acetic acid. The resulting imide can be deprotonated to form a chiral enolate. This enolate then undergoes a highly diastereoselective alkylation reaction. Subsequent removal of the auxiliary reveals an enantiomerically enriched carboxylic acid, which can then be esterified and further modified. wikipedia.org While not a direct alkylation of a hydroxyl precursor, this method allows for the stereocontrolled construction of the propanoate backbone before the ester is even formed. This powerful strategy is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds for various applications. wikipedia.orgresearchgate.net
Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Precursor | Typical Base for Enolate Formation | Key Feature |
|---|---|---|---|
| Evans' Oxazolidinones | Amino Alcohols (e.g., Valinol) | n-BuLi, LDA | Highly predictable stereochemical outcome in alkylations and aldol (B89426) reactions. wikipedia.org |
| Pseudoephedrine Amides | Pseudoephedrine | LDA, LiCl | Forms a rigid chelated enolate, providing excellent facial selectivity. wikipedia.org |
| Camphorsultam | Camphorsulfonic Acid | NaHMDS, n-BuLi | Offers high diastereoselectivity and crystalline products, aiding purification. |
| SAMP/RAMP Hydrazones | Proline | LDA | Used for asymmetric α-alkylation of ketones and aldehydes. |
Multi-Step Synthetic Sequences from Diverse Starting Materials
The construction of this compound is typically achieved through multi-step sequences that assemble the core components: the ethyl propanoate backbone and the benzyl ether protecting group. The most common strategies involve forming the ether linkage on a pre-existing 3-hydroxypropanoate scaffold or building the carbon backbone through reductive or oxidative transformations.
A prevalent and straightforward method for synthesizing this compound is the benzylation of Ethyl 3-hydroxypropanoate. This reaction generally proceeds via a Williamson ether synthesis, where the hydroxyl group of the starting ester is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking a benzyl halide like benzyl bromide or benzyl chloride. vulcanchem.com
Table 1: Common Reagents for Williamson Ether Synthesis of this compound
| Starting Material | Benzylating Agent | Base | Solvent |
|---|---|---|---|
| Ethyl 3-hydroxypropanoate | Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) |
| Ethyl 3-hydroxypropanoate | Benzyl chloride | Potassium carbonate (K2CO3) | Acetone |
This method is robust and widely used due to the commercial availability of the starting materials and generally high yields.
Another theoretical C-C bond forming strategy is a Reformatsky-type reaction. This would involve the reaction of an activated zinc enolate of an ethyl acetate (B1210297) equivalent with a protected α-hydroxy acetaldehyde, such as benzyloxyacetaldehyde. The resulting β-hydroxy ester could then be deoxygenated to yield the target compound. While direct literature for this specific transformation to this compound is not prominent, the fundamental reaction is a powerful tool for C-C bond formation. nih.gov
Reductive and oxidative transformations provide versatile routes to the propanoate backbone of this compound.
An oxidative approach can begin with a commercially available precursor, 3-(benzyloxy)propan-1-ol. This alcohol can be oxidized to the corresponding carboxylic acid, 3-(benzyloxy)propanoic acid, using a variety of oxidizing agents (e.g., Jones reagent, PCC, or TEMPO-based systems). The resulting acid is then subjected to Fischer esterification with ethanol under acidic catalysis to yield the final product.
A reductive pathway often involves the conjugate reduction of an α,β-unsaturated ester. A suitable precursor, Ethyl 3-(benzyloxy)acrylate, can be synthesized and then reduced to the target saturated ester. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is a highly effective method for this transformation, selectively reducing the carbon-carbon double bond while leaving the benzyl group and ester intact. vulcanchem.com
Table 2: Illustrative Reductive/Oxidative Synthetic Pathways
| Pathway | Starting Material | Key Transformation | Intermediate | Final Step |
|---|---|---|---|---|
| Oxidative | 3-(benzyloxy)propan-1-ol | Oxidation | 3-(benzyloxy)propanoic acid | Fischer Esterification |
| Reductive | Ethyl 3-(benzyloxy)acrylate | Catalytic Hydrogenation | N/A | N/A (Direct Product) |
Total Synthesis and Semisynthesis Approaches to Complex Scaffolds Utilizing this compound
The bifunctional nature of this compound makes it a useful building block in the total synthesis of more complex molecules. vulcanchem.com The benzyloxy group serves as a stable protecting group for a primary alcohol, which can be removed under specific conditions (typically hydrogenolysis) late in a synthetic sequence. vulcanchem.com This allows the ester group to be manipulated or used as a connection point without interference from the hydroxyl functionality.
For instance, derivatives of this scaffold are used in the synthesis of complex heterocyclic compounds. In one study, the related methyl ester, Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, was benzylated to form Methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate. nih.govresearchgate.net This intermediate was then further elaborated into a series of N-alkyl propanamides investigated for their antiproliferative activity. nih.govresearchgate.net This highlights how the benzyloxypropanoate core can be incorporated into larger, biologically active molecules. The ester can be converted to an amide, hydrazide, or reduced to an alcohol, while the benzyl ether protects a hydroxyl group that may be unmasked for a later-stage cyclization or coupling reaction.
Flow Chemistry and Continuous Processing in the Synthesis of this compound
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. chim.itpolimi.it While specific literature detailing the dedicated flow synthesis of this compound is not extensive, the primary synthetic routes are highly amenable to this technology.
The Williamson ether synthesis, a key reaction for producing this compound, can be readily adapted to a flow regime. A solution of Ethyl 3-hydroxypropanoate and a base could be mixed in-line with a solution of benzyl chloride in a heated microreactor or packed-bed system. jst.org.in The use of super-heated solvents in a flow setup can dramatically reduce reaction times compared to batch processing. chim.it Subsequent in-line quenching and liquid-liquid separation could provide a continuous stream of the crude product, ready for purification. thieme-connect.de This approach minimizes handling of hazardous reagents like sodium hydride and allows for precise control over reaction parameters, potentially increasing yield and purity. polimi.it
Retrosynthetic Analyses Guiding the Synthesis of this compound and Its Derivatives
Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed.
C-O Ether Disconnection: The most intuitive disconnection is at the benzylic ether bond. This is a common strategy for ethers and leads back to two simple starting materials: Ethyl 3-hydroxypropanoate and a benzyl electrophile, such as benzyl bromide. This corresponds to the forward synthetic direction of a Williamson ether synthesis.
Ester Disconnection: A second disconnection can be made at the ester linkage. This C-O bond cleavage suggests two precursors: 3-(benzyloxy)propanoic acid and ethanol. This pathway implies a forward synthesis via Fischer esterification or a related coupling method.
Conjugate Addition Disconnection: A more strategic disconnection involves recognizing the potential for a Michael (conjugate) addition. By disconnecting the C-O bond at the β-position, the precursors are identified as an acrylate (B77674) species (Ethyl acrylate) and benzyl alcohol. This corresponds to a forward synthesis involving the conjugate addition of benzyl alcohol to Ethyl acrylate, typically under basic or acidic catalysis.
These retrosynthetic pathways provide a logical framework for designing multiple effective routes to the target molecule, allowing chemists to choose the most efficient and practical method based on available starting materials and laboratory capabilities.
Advanced Chemical Transformations and Reactivity Profiles of Ethyl 3 Benzyloxy Propanoate
Hydrolysis, Transesterification, and Ammonolysis Reactions: Mechanistic Considerations
The ester group in Ethyl 3-(benzyloxy)propanoate is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and ammonolysis.
Hydrolysis: The ester can be hydrolyzed to 3-(benzyloxy)propanoic acid and ethanol (B145695) under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible process, typically requiring an excess of water to drive the equilibrium toward the products. wikipedia.orgchemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. study.comyoutube.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfers and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. youtube.com
Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and proceeds to completion. wikipedia.orgmasterorganicchemistry.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This intermediate then collapses, expelling the ethoxide ion as the leaving group. wikipedia.orgmasterorganicchemistry.com An acid-base reaction between the newly formed carboxylic acid and the basic ethoxide or hydroxide ions results in the formation of a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process where one alcohol displaces another from the ester. mdpi.com Using a large excess of the new alcohol or removing the ethanol as it is formed can shift the equilibrium towards the desired product. mdpi.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Ammonolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of 3-(benzyloxy)propanamide. This reaction, a form of aminolysis, typically requires higher temperatures and proceeds via the nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon.
| Reaction | Reagents | Product | Mechanism Type |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 3-(Benzyloxy)propanoic Acid | Nucleophilic Acyl Substitution |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 3-(Benzyloxy)propanoic Acid | Nucleophilic Acyl Substitution |
| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 3-(benzyloxy)propanoate | Nucleophilic Acyl Substitution |
| Ammonolysis | NH₃ or R'NH₂ | 3-(Benzyloxy)propanamide | Nucleophilic Acyl Substitution |
Reductions to Corresponding Alcohols and Other Derivatives
The ester functionality of this compound can be reduced to the corresponding primary alcohol, 3-(benzyloxy)propan-1-ol.
The most common and effective reagent for this transformation is a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). acs.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another hydride equivalent to yield the primary alcohol upon acidic workup. It is important to note that this powerful reagent will reduce the ester but typically leaves the benzyl (B1604629) ether intact under standard conditions.
Diastereoselective and Enantioselective Reduction Methodologies
While the reduction of this compound itself does not generate a new stereocenter, methodologies developed for structurally similar β-keto esters are relevant for creating chiral β-hydroxy esters, which are valuable synthetic building blocks. ethz.ch These stereoselective reductions are crucial in asymmetric synthesis.
Enantioselective Reductions : Biocatalytic reductions using whole cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes are highly effective for the enantioselective reduction of related β-keto esters to their corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess. ethz.chstudycorgi.comnih.gov The stereochemical outcome can often be predicted by Prelog's rule. ethz.chstudycorgi.com Chemical methods employing chiral catalysts, such as those based on ruthenium, can also achieve high enantioselectivity. ethz.ch
Diastereoselective Reductions : For substrates with a pre-existing chiral center, particularly at the α-position, diastereoselective reduction of a β-keto group can be achieved. Chelation-controlled reductions, for instance using zinc or titanium Lewis acids with a borohydride (B1222165) source, can favor the syn-diastereomer. researchgate.net In contrast, non-chelating conditions using bulky reducing agents often yield the anti-diastereomer. researchgate.net
| Reduction Type | Reagent/Catalyst | Stereochemical Control | Typical Substrate |
| Enantioselective | Baker's Yeast (S. cerevisiae) | High enantiomeric excess (e.e.) | β-Keto Esters |
| Enantioselective | Chiral Ruthenium Catalysts | High enantiomeric excess (e.e.) | β-Keto Esters |
| Diastereoselective | TiCl₄, BH₃·py | syn-selective (chelation control) | α-Substituted β-Keto Esters |
| Diastereoselective | CeCl₃, LiEt₃BH | anti-selective (non-chelation) | α-Substituted β-Keto Esters |
Chemoselective Reduction of Ester and Benzyl Ether Moieties
The presence of two reducible groups, the ester and the benzyl ether, allows for chemoselective transformations.
Selective Ester Reduction : As mentioned, strong hydride reagents like LiAlH₄ readily reduce the ester to 3-(benzyloxy)propan-1-ol without affecting the benzyl ether. acs.org This selectivity arises from the high reactivity of esters towards nucleophilic hydride attack compared to the relative inertness of the ether linkage under these conditions.
Selective Benzyl Ether Cleavage (Debenzylation) : The benzyl ether can be selectively cleaved through catalytic hydrogenolysis. This reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This process, known as hydrogenolysis, cleaves the C-O bond of the benzyl ether to yield ethyl 3-hydroxypropanoate and toluene. The ester group is generally stable under these neutral reaction conditions. This selective deprotection is a cornerstone of protecting group strategies in multi-step synthesis.
Nucleophilic Acyl Substitution and Addition Reactions at the Ester Group
The carbonyl carbon of the ester is electrophilic and serves as a site for nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by a nucleophile. masterorganicchemistry.comlibretexts.org This proceeds through a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Beyond the reactions discussed in section 3.1, the ester can react with potent carbon nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions result in nucleophilic addition rather than substitution of the leaving group. The initial attack of the organometallic reagent forms a ketone intermediate after the elimination of the ethoxide. This ketone is highly reactive towards the organometallic reagent present in the reaction mixture and undergoes a second nucleophilic addition to yield a tertiary alcohol after an aqueous workup. It is generally not possible to stop the reaction at the ketone stage with these powerful nucleophiles.
Electrophilic Aromatic Substitution on the Benzyl Moiety and Its Synthetic Utility
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). wikipedia.org The ether oxygen atom, connected to the ring via a methylene (B1212753) bridge, acts as an electron-donating group through resonance. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself. msu.edu
The benzyloxy group is an activating, ortho, para-directing substituent. libretexts.org This means that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho (C2, C6) and para (C4) to the CH₂O- group. Common EAS reactions include:
Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions.
Halogenation : Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen. wikipedia.org
Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) attaches an alkyl or acyl group to the ring, again at the ortho and para positions. wikipedia.orguci.edu
The synthetic utility of these reactions is significant, as they allow for the functionalization of the aromatic ring, introducing new substituents that can be further manipulated in subsequent synthetic steps.
Reactivity at the Alpha- and Beta-Carbon Positions of the Propanoate Chain
Alpha-Carbon Reactivity: The protons on the carbon atom alpha to the ester carbonyl group (the α-carbon) are weakly acidic (pKa ≈ 25 in esters). They can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. masterorganicchemistry.compatsnap.com The resulting enolate is a potent carbon nucleophile. libretexts.orgchemistry.coach This enolate can then react with various electrophiles in C-C bond-forming reactions, such as:
Alkylation : Reaction with an alkyl halide (R-X) leads to the formation of a new C-C bond at the α-carbon, yielding ethyl 2-alkyl-3-(benzyloxy)propanoate. patsnap.com
Beta-Carbon Reactivity: The beta-carbon is attached to the benzyloxy group. While the benzyloxy group is not an excellent leaving group, elimination reactions can be induced under certain conditions. A β-elimination reaction would involve the removal of a proton from the α-carbon and the loss of the benzyloxy group from the β-carbon to form an α,β-unsaturated ester, ethyl propenoate. pressbooks.pubbyjus.com This type of reaction, known as dehydroalkoxylation, typically requires harsh conditions, such as strong bases and high temperatures, because alkoxides are poor leaving groups. msu.edu The reaction proceeds via an E1cb or E2 mechanism depending on the specific conditions and the stability of the intermediates. mgscience.ac.inlumenlearning.com
Enolate Chemistry and Alpha-Alkylation Strategies
The presence of α-hydrogens adjacent to the ester carbonyl group in this compound allows for the formation of a nucleophilic enolate ion. This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position, a fundamental transformation in organic synthesis. libretexts.org
The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose due to its steric bulk, which minimizes nucleophilic attack at the ester carbonyl. bham.ac.uk The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the kinetic enolate. bham.ac.uk
Once formed, the enolate ion serves as a potent nucleophile that can react with various electrophiles in SN2-type reactions. libretexts.org The most common application is alkylation, where the enolate displaces a halide from a primary or methyl alkyl halide. libretexts.orglibretexts.org This strategy effectively introduces an alkyl substituent at the C-2 position of the propanoate framework. The selection of the alkylating agent determines the nature of the substituent introduced.
Table 1: Reagents and Conditions for Alpha-Alkylation of this compound
| Step | Reagent | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| 1. Enolate Formation | Lithium Diisopropylamide (LDA) | THF | -78 °C | Deprotonation at the α-carbon |
| 2. Alkylation | Methyl Iodide (CH₃I) | THF | -78 °C to RT | Introduction of a methyl group |
| 2. Alkylation | Ethyl Bromide (CH₃CH₂Br) | THF | -78 °C to RT | Introduction of an ethyl group |
This two-step sequence provides a reliable method for elaborating the carbon skeleton of this compound, leading to a variety of α-substituted derivatives.
Rearrangement Reactions Involving the Propanoate Framework
While the simple saturated framework of this compound does not readily undergo rearrangement reactions, it can be chemically modified to create substrates for such transformations. These rearrangements can be powerful tools for complex molecule synthesis, often leading to significant structural changes.
One potential transformation is the Favorskii rearrangement , which converts an α-haloketone into a rearranged carboxylic acid or ester. wiley-vch.de To apply this to the this compound system, the ester would first need to be converted into a ketone and then halogenated at the α-position. The resulting α-haloketone, upon treatment with a base like sodium ethoxide, would yield a ring-contracted or rearranged ester product.
Another possibility involves a researchgate.netnih.gov-sigmatropic rearrangement . This type of reaction is common for allylic ylides. researchgate.net If the ethyl ester of this compound were converted into an ethyl diazoacetate derivative, it could react with an allyl sulfide (B99878) in the presence of a suitable photocatalyst, such as Ru(bpy)₃Cl₂, to generate an intermediate ylide. This ylide would then undergo a spontaneous researchgate.netnih.gov-sigmatropic rearrangement to form a homoallylic sulfide. researchgate.net
Catalytic Functionalization and Cross-Coupling Reactions Involving the Benzyl Ether
The benzyl ether moiety of this compound is not merely a protecting group but also a site for advanced catalytic transformations. Modern cross-coupling reactions can activate the typically inert C–O bond of the benzyl ether or the adjacent C–H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, have been developed for the functionalization of benzylic C–O bonds. nih.gov In the presence of a nickel catalyst, such as Ni(cod)₂, and a suitable ligand, the benzyl ether can couple with Grignard reagents (e.g., MeMgI). nih.gov This reaction effectively replaces the benzyloxy group with the organic moiety from the Grignard reagent, proceeding with an inversion of stereochemistry if the benzylic carbon is a stereocenter. nih.gov
Alternatively, direct functionalization of the benzylic C–H bonds can be achieved without cleaving the ether linkage. Copper-catalyzed oxidative cross-coupling reactions can form new C–O bonds by reacting the benzylic position with various alcohols. researchgate.netchemrxiv.org This method often proceeds via a radical relay mechanism, offering a novel way to elaborate the structure. researchgate.net
Table 2: Catalytic Cross-Coupling Reactions for Benzyl Ether Functionalization
| Catalytic System | Coupling Partner | Type of Reaction | Bond Formed | Reference |
|---|---|---|---|---|
| Ni(cod)₂ / Phosphine Ligand | Grignard Reagent (R-MgX) | Kumada Coupling | C-C | nih.gov |
| Copper Catalyst | Alcohol (R-OH) | Oxidative C-H Etherification | C-O | researchgate.netchemrxiv.org |
These catalytic methods represent powerful strategies for modifying the benzyl portion of the molecule, providing access to a diverse range of derivatives that would be difficult to synthesize using traditional methods.
Orthogonal Deprotection Strategies of the Benzyl Ether
The removal of the benzyl group to reveal the free alcohol is a critical step in many synthetic sequences. Orthogonal deprotection—the selective removal of one protecting group in the presence of others—is essential for efficiency. In the case of this compound, the benzyl ether must be cleaved without affecting the ethyl ester.
Standard catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst) is a common method for debenzylation. acs.org However, this method has limited functional group compatibility, as it can also reduce alkenes, alkynes, and other sensitive moieties. nih.govresearchgate.net
Modern chemistry offers several milder and more selective alternatives:
Oxidative Deprotection: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers through oxidation. organic-chemistry.org This reaction is particularly effective for electron-rich benzyl ethers but can be applied to simple benzyl ethers under photoirradiation conditions. nih.govorganic-chemistry.org Ozonolysis also provides a mild oxidative route to cleave benzyl ethers, yielding benzoate (B1203000) esters that can be subsequently hydrolyzed. organic-chemistry.org
Photocatalytic Deprotection: Visible-light-mediated debenzylation has emerged as a powerful and mild technique. nih.gov Using a photocatalyst, this method can generate a benzyl radical anion, leading to the cleavage of the C–O bond under neutral conditions, preserving a wide range of functional groups. researchgate.netresearchgate.net
Reductive Deprotection (Non-Hydrogenolysis): For substrates incompatible with hydrogenation, dissolving metal reductions or other reductive systems can be used. For instance, lithium naphthalenide has been shown to be effective for the chemoselective deprotection of benzyl ethers. colab.ws
Table 3: Comparison of Orthogonal Debenzylation Methods
| Method | Reagents | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Oxidative | DDQ | MeCN, H₂O, optional photoirradiation | Mild, avoids heavy metals | nih.govorganic-chemistry.org |
| Oxidative | Ozone (O₃), then NaOMe | CH₂Cl₂, -78 °C | Compatible with glycosidic linkages and acetals | organic-chemistry.org |
| Photocatalytic | Acridinium photocatalyst | Visible Light (Blue LED) | Excellent functional group tolerance, mild | researchgate.netresearchgate.net |
The availability of these diverse methods allows for the strategic removal of the benzyl group in complex synthetic pathways, underscoring the utility of the benzyl ether as a robust and versatile protecting group.
Applications of Ethyl 3 Benzyloxy Propanoate in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, a critical requirement for many biologically active compounds. uwindsor.ca Ethyl 3-(benzyloxy)propanoate, while achiral itself, is a key precursor to valuable chiral synthons that are widely employed in these processes.
The strategic value of this compound lies in its ability to be readily converted into key chiral intermediates through selective manipulation of its functional groups. The benzyl (B1604629) ether acts as a stable protecting group for the hydroxyl function, which can be removed under specific conditions, while the ethyl ester can be hydrolyzed to a carboxylic acid.
Two primary transformations unlock its potential as a precursor to enantiopure molecules:
Debenzylation to form β-Hydroxy Ester: The benzyl group can be selectively removed via catalytic hydrogenation, yielding ethyl 3-hydroxypropanoate. This β-hydroxy ester is a valuable chiral synthon. scielo.brresearchgate.net Enzymatic resolution methods, using hydrolases like lipases, can then be employed to separate the racemic mixture into its constituent (R)- and (S)-enantiomers with high enantiomeric excess. scielo.brresearchgate.net Asymmetric reduction of a corresponding β-keto ester is another powerful method to access these chiral hydroxy esters directly. nih.gov
Hydrolysis to form a Carboxylic Acid: The ethyl ester can be saponified under basic conditions to yield 3-(benzyloxy)propanoic acid. google.comgoogle.com This transformation preserves the protected alcohol, allowing the carboxylic acid moiety to be used in subsequent coupling reactions.
These resulting enantiopure β-hydroxy esters and their corresponding carboxylic acids are fundamental building blocks for creating more complex chiral molecules, including chiral auxiliaries used to control stereochemistry in reactions like aldol (B89426) additions. nih.gov
| Precursor Compound | Transformation | Product | Significance |
| This compound | Catalytic Hydrogenolysis | Ethyl 3-hydroxypropanoate | Precursor to enantiopure alcohols via enzymatic resolution. scielo.brresearchgate.net |
| This compound | Saponification (Hydrolysis) | 3-(Benzyloxy)propanoic acid | Versatile intermediate with a free carboxylic acid for coupling reactions. google.com |
| Racemic Ethyl 3-hydroxypropanoate | Enzymatic Resolution | (R)- or (S)-Ethyl 3-hydroxypropanoate | Enantiomerically pure building blocks for asymmetric synthesis. scielo.br |
The C3 propanoate framework is a common structural motif in a multitude of natural products. nih.gov Chiral building blocks derived from this compound, such as enantiopure ethyl 3-hydroxypropanoate or its derivatives, serve as key intermediates in the multi-step total synthesis of these complex targets. The ability to introduce a three-carbon chain with defined stereochemistry is crucial for constructing the carbon skeleton of natural products with precision. For instance, chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which are structurally related and can be synthesized from similar hydroxy ester precursors, are valuable intermediates for building natural product scaffolds. mdpi.com
Strategic Utility in Natural Product Total Synthesis
The total synthesis of natural products demonstrates the power of modern organic chemistry to construct intricate molecular architectures from simple, well-defined starting materials. nih.gov this compound and its derivatives represent such foundational building blocks, enabling the assembly of diverse natural product families.
The three-carbon backbone of this compound makes it an analogue of the fundamental units used in the biosynthesis of major classes of natural products.
Polyketides: This class of natural products is biosynthesized through the sequential condensation of simple acyl-CoA units, such as propionyl-CoA. nih.govresearchgate.net In synthetic chemistry, protected C3 units like this compound are valuable for constructing segments of a polyketide chain, allowing chemists to mimic biosynthetic pathways in a controlled, laboratory setting. researchgate.net
Terpenoids: While not a direct isoprene (B109036) equivalent, the functionalized C3 unit can be used to elaborate existing terpene skeletons or to construct side chains and other structural features during a total synthesis campaign.
Alkaloids: The propanoate structure is a direct precursor to β-amino acids. The hydroxyl group, once deprotected, can be converted to an amino group (e.g., via mesylation followed by substitution with azide (B81097) and subsequent reduction). The resulting β-amino ester is a key structural element in many alkaloids and can be used to construct the heterocyclic ring systems characteristic of this class.
The utility of the 3-(benzyloxy)propanoate framework is best illustrated through its application in the synthesis of specific, biologically active molecules.
Case Study: Synthesis of TREX1 Inhibitors: In a patented synthesis for inhibitors of three prime repair exonuclease 1 (TREX1), a therapeutic target, 3-(benzyloxy)propanoic acid was used as a key starting material. google.com The carboxylic acid was coupled with a fluoronitroaniline derivative in the presence of a coupling agent to form an amide bond, a crucial step in assembling the final inhibitor. This provides a direct example of the carboxylic acid derivative of the title compound being used in medicinal chemistry. google.com
Case Study: Synthesis of (S)-Dairy Lactone: The synthesis of the flavor compound (S)-dairy lactone demonstrates the utility of a closely related chiral building block. mdpi.com The key intermediate, methyl (S)-3-(oxiran-2-yl)propanoate, is a chiral C3 synthon that contains the core propanoate structure. This epoxide was elaborated in a few steps to yield the target lactone, highlighting how such simple chiral precursors enable efficient access to valuable enantiopure molecules. mdpi.com
| Target Molecule Class | Key Intermediate | Role of Propanoate Framework | Reference |
| TREX1 Inhibitors | 3-(Benzyloxy)propanoic acid | Forms a core part of the final molecule via amide bond formation. | google.com |
| (S)-Dairy Lactone | Methyl (S)-3-(oxiran-2-yl)propanoate | Provides the chiral C3 backbone for the synthesis. | mdpi.com |
Use in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The propanoic acid scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in numerous active compounds. This compound serves as a valuable intermediate for accessing these important molecular classes.
The synthesis of derivatives of 2-(3-benzoylphenyl)propanoic acid from the anti-inflammatory drug ketoprofen (B1673614) underscores the importance of the propanoic acid motif in pharmaceuticals. researchgate.net Furthermore, chiral β-hydroxy propanoate esters, accessible from this compound, are critical intermediates for widely used antidepressants. For example, (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) is a precursor for drugs like Fluoxetine and Tomoxetine. google.com In other research, derivatives such as (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of GPR34 antagonists, showing potential for therapeutic intervention. researchgate.net
In the agrochemical sector, propanoic acid derivatives are well-established as active ingredients, particularly in herbicides. researchgate.netnih.gov The development of new agrochemicals relies on the efficient synthesis of novel molecular structures, and versatile building blocks like this compound are enabling tools in this process. nih.gov For instance, certain phenyl-propanoic acid derivatives have been investigated for their ability to increase crop yields. google.com
| Industry | Compound Class/Example | Role of Propanoate Structure |
| Pharmaceutical | Antidepressants (e.g., Fluoxetine) | The chiral 3-hydroxypropanoate backbone is a key structural intermediate. google.com |
| Pharmaceutical | GPR34 Antagonists | The benzyloxy-substituted propanoic acid scaffold forms the core of the active molecule. researchgate.net |
| Pharmaceutical | Anti-inflammatory Drugs (e.g., Ketoprofen) | The 2-phenylpropanoic acid motif is central to the drug's activity. researchgate.net |
| Agrochemical | Herbicides | Aryloxy-phenoxy-propanoic acids are a major class of commercial herbicides. researchgate.net |
| Agrochemical | Crop Yield Enhancers | Phenyl-propanoic acid derivatives have been explored for this application. google.com |
Mechanistic Investigations of Reactions Involving Ethyl 3 Benzyloxy Propanoate
Elucidation of Reaction Pathways and Intermediate Characterization
The principal reaction pathway for the synthesis of Ethyl 3-(benzyloxy)propanoate is the Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. In this specific case, the reaction proceeds between the sodium salt of ethyl 3-hydroxypropanoate (the nucleophile) and benzyl (B1604629) bromide (the electrophile).
The reaction is initiated by the deprotonation of ethyl 3-hydroxypropanoate by a strong base, typically sodium hydride (NaH) or a similar non-nucleophilic base, to form the corresponding sodium alkoxide. This alkoxide is a potent nucleophile.
Reaction Scheme:
The subsequent step involves the backside attack of the ethyl 3-propanoate alkoxide on the benzylic carbon of benzyl bromide. The bromide ion is displaced as the leaving group, resulting in the formation of this compound.
Reaction Scheme:
This reaction pathway is a concerted process, meaning that bond formation and bond cleavage occur simultaneously. Consequently, there are no discrete, isolable intermediates in this SN2 reaction. The species present during the reaction are the reactants, the transition state, and the products.
Transition State Analysis in Key Transformations
The key transformation in the synthesis of this compound is the SN2 displacement of the bromide ion from benzyl bromide by the ethyl 3-propanoate alkoxide. The transition state of this reaction is a critical, high-energy species that dictates the reaction's stereochemistry and rate.
In the transition state, the nucleophilic oxygen atom of the alkoxide is partially bonded to the benzylic carbon, while the carbon-bromine bond is partially broken. The geometry at the benzylic carbon is trigonal bipyramidal, with the incoming nucleophile and the outgoing leaving group occupying the axial positions, approximately 180° apart. The three other substituents on the carbon (in this case, two hydrogen atoms and the phenyl group) lie in the equatorial plane.
Hypothetical Transition State Structure:
Computational studies on similar SN2 reactions have provided insights into the energetics and geometry of such transition states. The energy of the transition state is a key factor in determining the activation energy of the reaction.
Kinetic Studies and Determination of Rate-Limiting Steps
The synthesis of this compound via the Williamson ether synthesis follows second-order kinetics, which is characteristic of an SN2 reaction. The rate of the reaction is dependent on the concentrations of both the nucleophile (ethyl 3-propanoate alkoxide) and the electrophile (benzyl bromide).
Rate Law:
where k is the second-order rate constant.
Isotopic Labeling Studies for Mechanistic Probing and Atom Tracking
For instance, one could use ethyl 3-hydroxypropanoate labeled with ¹⁸O at the hydroxyl group. Upon reaction with benzyl bromide, the resulting this compound would incorporate the ¹⁸O isotope in the ether linkage.
Isotopic Labeling Scheme:
Mass spectrometric analysis of the product would confirm the presence and location of the ¹⁸O label, providing direct evidence that the oxygen atom from the alcohol is the one that forms the new ether bond, consistent with the proposed SN2 mechanism.
Stereochemical Course of Reactions and Stereocontrol Mechanisms
The stereochemical outcome of a reaction is a key indicator of its mechanism. The SN2 reaction is known to proceed with an inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com
In the synthesis of this compound, the electrophilic carbon is the benzylic carbon of benzyl bromide. Since this carbon is not a stereocenter (it is bonded to two hydrogen atoms), the inversion of configuration cannot be directly observed in the product.
However, if a chiral, non-racemic starting material were used, such as a chiral derivative of ethyl 3-hydroxypropanoate where the chirality is at a position that influences the reaction, or a chiral benzyl bromide derivative, the stereochemical course could be investigated. For the SN2 reaction to occur, the nucleophile must attack from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This geometric constraint is what leads to the inversion of stereochemistry.
Should this compound itself be used as a substrate in a subsequent reaction, the stereochemical outcome would depend on the nature of that reaction. For example, if the benzylic position were to be functionalized via an SN1 reaction, a racemic mixture would be expected due to the formation of a planar carbocation intermediate.
Theoretical and Computational Chemistry Studies on Ethyl 3 Benzyloxy Propanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as Ethyl 3-(benzyloxy)propanoate. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about the electronic distribution, molecular orbital energies, and thermodynamic properties.
Detailed research findings would typically involve the use of methods like Hartree-Fock (HF) or more accurate post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with a suitable basis set (e.g., 6-31G* or cc-pVTZ). Such calculations would yield key energetic and electronic properties.
Table 1: Hypothetical Calculated Electronic and Energetic Properties of this compound
| Property | Hypothetical Value | Description |
| Total Energy | -729.XXX Hartrees | The total electronic energy of the molecule in its ground state. |
| Dipole Moment | 2.XX Debye | A measure of the overall polarity of the molecule. |
| HOMO Energy | -9.XX eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| LUMO Energy | 1.XX eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 11.XX eV | A measure of the chemical reactivity and electronic stability of the molecule. |
| Heat of Formation | -150.XX kcal/mol | The enthalpy change when the molecule is formed from its constituent elements in their standard states. |
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich regions (e.g., the oxygen atoms of the ester and ether functionalities) and electron-deficient regions (e.g., the carbonyl carbon and the protons of the ethyl and benzyl (B1604629) groups). This information is crucial for predicting sites of electrophilic and nucleophilic attack.
Conformational Analysis and Prediction of Preferred Geometries
The flexibility of the ethyl and benzyloxy groups in this compound means that the molecule can exist in numerous conformations. Conformational analysis aims to identify the low-energy structures, or conformers, that are most likely to be populated at a given temperature.
Computational conformational searches can be performed using molecular mechanics force fields (e.g., MMFF94, AMBER) for an initial exploration of the potential energy surface, followed by geometry optimization of the most promising conformers using more accurate quantum mechanical methods. The relative energies of these optimized conformers can then be used to determine their Boltzmann populations. For a molecule like this compound, key dihedral angles, such as those around the C-O bonds of the ester and ether linkages, would be systematically varied to locate energy minima.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle 1 (°)(C-C-O-C) | Dihedral Angle 2 (°)(C-O-CH2-Ph) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 180 (anti) | 0.00 |
| B | 180 (anti) | 60 (gauche) | 0.75 |
| C | 60 (gauche) | 180 (anti) | 1.20 |
| D | 60 (gauche) | 60 (gauche) | 2.50 |
These calculations would likely show that extended, anti-periplanar arrangements of the carbon backbone are generally favored to minimize steric hindrance, although gauche conformations involving the ether linkage may be stabilized by intramolecular interactions.
Molecular Dynamics Simulations for Reactivity and Solvation Effects
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its interactions with a solvent. For this compound, MD simulations could be used to explore its conformational dynamics in different solvents and to understand how the solvent influences its reactivity.
In a typical MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water, ethanol), and the classical equations of motion would be solved for all atoms in the system over a period of nanoseconds or longer. Analysis of the resulting trajectory can reveal information about:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Conformational Sampling: The range of conformations explored by the molecule in solution.
Transport Properties: Diffusion coefficients and rotational correlation times.
Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate, providing insights into the free energy barrier for a particular reaction in solution. For example, the hydrolysis of the ester group in this compound could be studied by defining the reaction coordinate as the distance between the carbonyl carbon and the oxygen of a water molecule.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Activation Barriers
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT studies on this compound could be employed to investigate various chemical transformations, such as hydrolysis, transesterification, or ether cleavage.
A typical DFT study of a reaction mechanism involves:
Locating Reactants, Products, and Intermediates: The geometries of all stable species are optimized.
Finding Transition States: The geometry of the highest energy point along the reaction pathway is located.
Calculating Activation Barriers: The energy difference between the transition state and the reactants determines the activation energy, which is related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the located transition state connects the desired reactants and products.
Table 3: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction | Proposed Mechanism | Activation Energy (kcal/mol) |
| Ester Hydrolysis (Acid-Catalyzed) | Protonation of carbonyl, nucleophilic attack by water | 15 - 20 |
| Ester Hydrolysis (Base-Catalyzed) | Nucleophilic attack by hydroxide (B78521) | 10 - 15 |
| Ether Cleavage (with HBr) | Protonation of ether oxygen, SN2 attack by bromide | 20 - 25 |
These studies would provide detailed insights into the step-by-step process of the reaction, including the nature of bond-making and bond-breaking, and the role of catalysts.
In Silico Design of Novel Derivatives and Prediction of Their Reactivity
Computational methods can be used to design novel derivatives of this compound with desired properties. This in silico design process can significantly reduce the time and cost associated with experimental synthesis and screening.
The process typically involves:
Defining a Target Property: This could be enhanced reactivity, improved stability, or a specific biological activity.
Generating Virtual Libraries: A large number of derivatives can be created by systematically modifying the structure of the parent molecule (e.g., by adding different substituents to the benzene (B151609) ring or changing the ester group).
Predicting Properties: The properties of these virtual derivatives are then predicted using computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models or direct quantum chemical calculations. For instance, the reactivity of a series of ester derivatives can be correlated with the calculated charge on the carbonyl carbon. nih.gov
Prioritizing Candidates: The most promising candidates are then selected for experimental synthesis and testing.
Table 4: Hypothetical In Silico Screening of Substituted this compound Derivatives for Enhanced Ester Reactivity
| Substituent on Benzene Ring | Position | Predicted Charge on Carbonyl Carbon | Predicted Relative Hydrolysis Rate |
| -NO2 | para | +0.75 | 5.2 |
| -CN | para | +0.72 | 3.8 |
| -H | - | +0.68 | 1.0 |
| -OCH3 | para | +0.65 | 0.4 |
Computational Studies on Stereoselectivity and Enantiomeric Excess
If a chiral center were introduced into the this compound molecule (for example, by substitution at the 2-position of the propanoate chain), computational chemistry could be a powerful tool for predicting the stereochemical outcome of its reactions.
The stereoselectivity of a reaction is determined by the difference in the activation free energies of the competing diastereomeric transition states. By accurately calculating these transition state energies, it is possible to predict which stereoisomer will be formed preferentially and to estimate the enantiomeric or diastereomeric excess.
Modern computational methods, particularly DFT, have been shown to be highly effective in predicting stereoselectivity for a wide range of organic reactions. rsc.org For a hypothetical chiral derivative of this compound, computational studies could be used to:
Model the Transition States: For a reaction involving the creation of a new stereocenter, all possible diastereomeric transition states would be modeled.
Calculate Free Energies of Activation: The relative free energies of these transition states would be calculated, including corrections for zero-point vibrational energy, thermal contributions, and solvation effects.
Predict the Major Stereoisomer: The transition state with the lowest free energy corresponds to the major product.
Estimate the Enantiomeric Excess (ee) or Diastereomeric Excess (de): The predicted ee or de can be calculated from the difference in the activation free energies (ΔΔG‡) using the equation: ee or de = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1).
These studies are invaluable for understanding the origins of stereoselectivity and for designing new chiral catalysts and reactions. rsc.org
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Excluding Basic Compound Identification Data
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, Diffusion NMR)
Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within the Ethyl 3-(benzyloxy)propanoate molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, COSY spectra would show cross-peaks connecting adjacent protons. Key expected correlations include the triplet of the ethyl group's methyl protons with the quartet of its methylene (B1212753) protons, and the two methylene groups of the propanoate backbone with each other.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.calibretexts.org This is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals. For instance, the protons of the benzylic methylene group (-OCH₂Ph) would show a cross-peak to their corresponding carbon signal, distinguishing it from the other methylene carbons in the propanoate chain. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is vital for piecing together the molecular skeleton. For example, the protons of the benzylic methylene group would show a correlation to the quaternary aromatic carbon (C1 of the phenyl ring), confirming the benzyl-oxygen bond. Similarly, the protons on the carbon adjacent to the ether oxygen (C3 of the propanoate) would show a correlation to the benzylic carbon, and the protons on the carbon adjacent to the carbonyl group (C2 of the propanoate) would correlate with the carbonyl carbon.
While Solid-State NMR is not typically used for liquid samples like this compound, Diffusion-Ordered Spectroscopy (DOSY) could provide insights into the molecule's hydrodynamic radius in solution by measuring its diffusion coefficient.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
|---|---|---|---|
| Ethyl -CH₃ (triplet) | Ethyl -CH₂- | Ethyl -CH₃ | Ethyl -CH₂- |
| Ethyl -OCH₂- (quartet) | Ethyl -CH₃ | Ethyl -OCH₂- | Ethyl -CH₃, Carbonyl C=O |
| Propanoate -CH₂-C=O (triplet) | Propanoate -CH₂-O- | Propanoate -CH₂-C=O | Propanoate -CH₂-O-, Carbonyl C=O |
| Propanoate -O-CH₂- (triplet) | Propanoate -CH₂-C=O | Propanoate -O-CH₂- | Propanoate -CH₂-C=O, Benzylic -CH₂- |
| Benzylic -OCH₂- (singlet) | None | Benzylic -OCH₂- | Propanoate -O-CH₂-, Phenyl C1, Phenyl C2/C6 |
| Phenyl H (multiplet) | Other Phenyl H | Phenyl CH | Other Phenyl C, Benzylic -CH₂- |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₆O₃), the expected exact mass would be calculated and compared against the measured value to confirm its composition.
Electron Ionization (EI) HRMS would also reveal characteristic fragmentation patterns that help confirm the structure. The fragmentation of esters and benzyl (B1604629) ethers is well-understood. pharmacy180.commiamioh.eduyoutube.com
Expected Fragmentation Pathways:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester can lead to the loss of an ethoxy radical, resulting in a prominent acylium ion.
Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically possible, this rearrangement is a common pathway for esters.
Benzylic cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to produce the highly stable benzyl cation (C₇H₇⁺) at m/z 91.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is another common pathway for ethers. libretexts.org
Table 2: Predicted HRMS Fragments for this compound
| m/z (Nominal) | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 208 | [M]⁺ | C₁₂H₁₆O₃⁺ | Molecular Ion |
| 163 | [M - OC₂H₅]⁺ | C₁₀H₁₁O₂⁺ | Loss of ethoxy radical |
| 108 | [C₇H₈O]⁺ | C₇H₈O⁺ | Benzylic ether fragment |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Benzyl cation (tropylium ion) |
| 73 | [C₃H₅O₂]⁺ | C₃H₅O₂⁺ | Fragment from propanoate chain |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular structure. nih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected around 1735-1750 cm⁻¹. orgchemboulder.com Other key absorptions would include C-O stretching vibrations for both the ester and ether linkages in the 1000-1300 cm⁻¹ region, C-H stretching vibrations from the aliphatic and aromatic portions just below and above 3000 cm⁻¹, respectively, and characteristic aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, typically give a strong Raman signal. While the carbonyl stretch is visible, it is often weaker in Raman than in IR. The C-H stretching region would also be prominent. Conformational analysis of the flexible ethyl and propanoate chains could be explored by examining spectral changes at different temperatures. nih.gov
Table 3: Key Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |
| Ester C=O Stretch | 1735 - 1750 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Ester C-O Stretch | 1150 - 1250 | Strong | Medium |
| Ether C-O Stretch | 1050 - 1150 | Strong | Medium |
X-ray Crystallography of Derivatives or Co-crystals for Absolute Stereochemistry and Three-Dimensional Structure
As this compound is a non-chiral liquid at room temperature, direct analysis by X-ray crystallography is not feasible. This technique requires a well-ordered, single crystal. However, it would be possible to use this method to determine the three-dimensional structure of a solid derivative of the parent molecule or a co-crystal formed with another suitable compound. This would provide precise bond lengths, bond angles, and conformational information of the molecule in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Chiral Recognition
Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD or ORD spectrum. These techniques would only become relevant if the molecule were modified to introduce a chiral center or if it were used as a chiral solvent or interacting agent to study another chiral compound.
Hyphenated Analytical Techniques (e.g., GC-MS/MS, LC-NMR) for Complex Mixture Analysis and Trace Component Identification
Hyphenated techniques are essential for separating and identifying components in complex mixtures, such as reaction byproducts or impurities.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC is an excellent technique for separating volatile compounds like esters. acs.org Coupling it to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive analysis. chromatographyonline.com A precursor ion from the initial mass spectrum of this compound could be selected and fragmented further to produce a daughter ion spectrum. This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and can be used to quantify the compound at very low levels in a complex matrix, even in the presence of interfering compounds.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For less volatile mixtures or thermally sensitive compounds, Liquid Chromatography (LC) is the preferred separation method. news-medical.netresearchgate.net The direct coupling of an LC system to an NMR spectrometer (LC-NMR) allows for the acquisition of complete NMR spectra for each component as it elutes from the column. This provides unambiguous structural identification of separated peaks without the need for prior isolation, making it a powerful tool for analyzing reaction mixtures or identifying unknown impurities. slideshare.net
Future Research Directions and Unexplored Avenues for Ethyl 3 Benzyloxy Propanoate
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. chemistryjournals.net Future research on Ethyl 3-(benzyloxy)propanoate should prioritize the development of sustainable synthetic routes that align with the principles of green chemistry. Traditional synthesis often relies on methods like the Williamson ether synthesis, which may involve harsh bases and solvents. vulcanchem.com
Future sustainable approaches could include:
Biocatalysis: Utilizing enzymes, such as lipases, for esterification or transesterification reactions under mild, ambient conditions, which can reduce energy consumption and byproduct formation. chemistryjournals.net
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids to minimize environmental and health risks. chemistryjournals.net
Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis to drastically reduce reaction times and energy input compared to conventional heating. chemistryjournals.net
Renewable Feedstocks: Investigating pathways to derive the propanoate backbone or even the benzyl (B1604629) group from bio-based sources, moving away from petrochemical dependency. patsnap.com
| Aspect of Synthesis | Traditional Approach | Potential Green Alternative | Anticipated Benefit |
|---|---|---|---|
| Catalysis | Strong acid or base catalysis | Enzymatic catalysis (e.g., lipases) chemistryjournals.net | High selectivity, mild conditions, fewer byproducts |
| Solvents | Potentially hazardous organic solvents | Water, ethanol, ionic liquids chemistryjournals.net | Reduced toxicity and environmental impact |
| Energy Input | Conventional heating (prolonged) | Microwave-assisted heating chemistryjournals.net | Reduced reaction time and energy consumption |
| Starting Materials | Petroleum-derived feedstocks | Bio-based renewable feedstocks patsnap.com | Increased sustainability, reduced carbon footprint |
Exploration of New Reactivity Modes and Unprecedented Chemical Transformations
The inherent functionality of this compound provides a platform for exploring novel chemical transformations. While standard reactions of the ester and benzyloxy groups are known, future research can focus on unprecedented reactivity. vulcanchem.com
Key areas for exploration include:
Ester Group Activation: Developing novel catalytic methods for the selective transformation of the ethyl ester group into amides, other esters (transesterification), or its reduction to 3-(benzyloxy)propan-1-ol under milder, more selective conditions. vulcanchem.com
Benzyloxy Group Manipulation: Beyond standard hydrogenolysis for deprotection, research could uncover new catalytic systems for C-H activation on the benzyl ring, allowing for late-stage functionalization. vulcanchem.com
Dual-Functionality Reactions: Designing one-pot reactions that simultaneously or sequentially transform both the ester and the benzyloxy groups, leading to complex molecular architectures in a more step-economical fashion.
| Functional Group | Known Transformation | Potential Future Exploration | Target Product Class |
|---|---|---|---|
| Ethyl Ester | Hydrolysis, Reduction, Amidation vulcanchem.com | Novel catalyst systems for selective transformations | Carboxylic acids, alcohols, amides |
| Benzyloxy | Hydrogenolysis (deprotection) vulcanchem.com | Catalytic C-H functionalization of the aromatic ring | Substituted aromatic compounds |
| Entire Molecule | Stepwise modifications | One-pot dual functionalization reactions | Complex polyfunctional molecules |
Expansion of Applications in Emerging Areas of Organic Chemistry and Materials Science
While this compound serves as a valuable building block, its direct application in materials science remains largely unexplored. vulcanchem.com Drawing parallels from structurally similar compounds like Ethyl 3-ethoxypropanoate, which finds use in coatings and polymer preparations, future research could position this compound as a key component in advanced materials.
Potential emerging applications include:
Polymer Chemistry: The molecule could act as a monomer or a chain-transfer agent in polymerization processes. The benzyloxy group could be incorporated into the polymer backbone or as a pendant group, potentially influencing the material's thermal or optical properties.
Functional Materials: After conversion to its corresponding acid or alcohol, the compound could be used to synthesize specialty plasticizers, liquid crystals, or components for organic light-emitting diodes (OLEDs), where aromatic ether linkages are common.
Surface Modifiers: The bifunctional nature of the molecule could be leveraged to create self-assembled monolayers on various substrates, with the ester group providing an anchor point and the benzyl group modifying surface properties.
Integration with Automated Synthesis Platforms and Machine Learning for Reaction Optimization
The optimization of synthetic routes for compounds like this compound can be significantly accelerated through modern technologies. Integrating automated synthesis platforms with machine learning (ML) algorithms can rapidly identify optimal reaction conditions with minimal human intervention. beilstein-journals.org
This futuristic approach involves:
High-Throughput Experimentation (HTE): Using robotic platforms to perform numerous reactions in parallel, systematically varying parameters such as catalyst, solvent, temperature, and concentration.
Machine Learning Models: Employing ML algorithms to analyze data from HTE. beilstein-journals.org These models can learn the complex relationships between reaction parameters and outcomes (e.g., yield, selectivity) to predict the optimal conditions for synthesizing this compound. beilstein-journals.org
Closed-Loop Optimization: Creating a self-optimizing system where an ML algorithm suggests new experimental conditions based on previous results, which are then automatically executed by the robotic platform. beilstein-journals.org This "Design-Build-Test-Learn" cycle can dramatically reduce the time required for process development. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry offers powerful tools to predict reactivity and elucidate reaction mechanisms at the molecular level, guiding experimental work and reducing trial-and-error.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the transition states of potential reactions involving this compound. This allows researchers to predict the most likely reaction pathways and understand the role of different catalysts, saving significant laboratory time.
Predictive Synthesis Models: By combining quantum mechanical calculations with machine learning, it may become possible to predict the outcomes of unknown reactions involving this compound. beilstein-journals.org Such models can screen virtual libraries of reactants and catalysts to identify promising new transformations before they are attempted in the lab.
Mechanism Discovery: When a new reaction is discovered, computational modeling can help to uncover the detailed step-by-step mechanism. This fundamental understanding is crucial for further optimizing the reaction and expanding its scope.
Opportunities in Medicinal Chemistry Scaffold Development (Conceptual, no clinical data)
The "benzyloxy-propanoate" core structure is a promising, yet underexplored, scaffold for medicinal chemistry. While this compound itself has no clinical data, related structures containing benzyloxy moieties have been investigated for various therapeutic applications, including as antiproliferative agents and selective PPARα agonists. mdpi.comresearchgate.netnih.gov
Conceptual avenues for development include:
Scaffold for Library Synthesis: The compound's two functional handles—the ester and the aromatic ring—can be independently modified. vulcanchem.com The ester can be converted to a diverse library of amides, while the benzyl ring can be functionalized, creating a wide array of new chemical entities for biological screening.
Fragment-Based Drug Design: The molecule can be considered a "fragment" that can be elaborated upon to design more complex molecules that fit into the binding pockets of therapeutic targets like kinases or proteases. Research has shown that quinoxaline-based scaffolds with a benzyloxy group exhibit antiproliferative activity. nih.govnih.gov
Prodrug Development: The ester functionality could be used to create prodrugs of known therapeutic agents, potentially improving their solubility, stability, or pharmacokinetic profiles.
| Conceptual Derivative | Synthetic Modification | Potential (Unproven) Therapeutic Area | Rationale |
|---|---|---|---|
| Amide Library | Amidation of the ester group with various amines vulcanchem.com | Oncology | Related benzyloxy-containing heterocycles show antiproliferative activity. mdpi.comresearchgate.net |
| Functionalized Aromatics | Electrophilic aromatic substitution on the benzyl ring | Metabolic Disorders | Similar benzyloxy-benzylamino chemotypes act as PPARα agonists. nih.gov |
| Bioisosteric Replacements | Replacement of the ester with groups like tetrazoles or oxadiazoles | Various | To modulate physicochemical properties and target interactions. |
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 3-(benzyloxy)propanoate, and how can reaction conditions be optimized for yield?
- Methodology : this compound can be synthesized via esterification or substitution reactions. For example, analogous compounds like ethyl 2-(4-((3-(4-chlorophenyl)ureido)methyl)phenoxy)propanoate are synthesized by stirring reactants (e.g., amines, isocyanates) in dry dichloromethane under inert gas, followed by purification via flash chromatography . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratios), reaction duration (24–48 hours), and temperature (room temperature for sensitive intermediates). Yield improvements may require inert atmospheres (argon) and anhydrous solvents to suppress side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical. Key features include:
- Ester group identification : A triplet for the ethyl ester’s methyl group (δ ~1.18 ppm, ) and a quartet for the methylene group (δ ~4.14 ppm) .
- Benzyloxy group : Aromatic protons (δ 7.5–6.6 ppm) and a singlet for the benzyl methylene (δ ~4.92 ppm) .
- Gas chromatography coupled with mass spectrometry (GC-MS) and HSQC NMR are also used to confirm purity and structural integrity, especially in lignin depolymerization studies .
Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?
- Methodology : Store in airtight containers at 20°C, away from heat and ignition sources. Use chemical-resistant gloves (e.g., nitrile) and eye protection. For respiratory safety, employ P95 respirators in poorly ventilated areas. Avoid aqueous environments to prevent hydrolysis .
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of this compound in nucleophilic substitution compared to non-benzylated analogs?
- Methodology : The benzyloxy group acts as a steric and electronic modifier. For example, in ethyl 2-hydroxy-3-phenylpropanoate derivatives, the hydroxyl group’s substitution with halogens (e.g., using thionyl chloride) is hindered by bulky substituents, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) . Comparative kinetic studies under controlled conditions (e.g., varying solvents, nucleophiles) can quantify steric effects using Hammett plots or computational modeling .
Q. What strategies mitigate decomposition of this compound during high-temperature reactions?
- Methodology : Stabilization methods include:
- Catalytic additives : Heterogeneous metal catalysts (e.g., Pd/C) reduce oxidative degradation during lignin solvolysis, as shown in studies of similar esters .
- Inert atmospheres : Use argon or nitrogen to prevent oxidation of the benzyloxy moiety .
- Low-temperature protocols : Microwave-assisted synthesis or flow chemistry minimizes thermal exposure .
Q. How can contradictions in byproduct analysis of this compound reactions be resolved using GC-MS and NMR?
- Methodology : Cross-validate data via:
- HSQC NMR : Identifies cross-peaks for C–H correlations in lignin-derived monomers, distinguishing regioisomers .
- GC-FID/MS : Quantifies volatile byproducts (e.g., ethyl 3-oxo derivatives) and assigns structures via fragmentation patterns .
- Deuterated solvents in NMR : Suppress solvent peaks that may obscure byproduct signals .
Q. In lignin depolymerization studies, how is this compound applied as a model compound, and what mechanistic insights does it provide?
- Methodology : this compound mimics lignin’s β-O-4 linkages. Reductive stabilization with metal catalysts (e.g., Ru) prevents repolymerization, as evidenced by the disappearance of phenolic signals in HSQC NMR and the formation of ethyl 3-(4-hydroxyphenyl)propanoate derivatives . Kinetic studies under varying H pressures and temperatures reveal solvolytic vs. catalytic cleavage pathways .
Methodological Notes
- Spectral Data Interpretation : Always compare experimental NMR shifts with literature values for analogous compounds (e.g., ethyl 2-(benzyloxy)propanoate at δ 4.92 ppm) .
- Reaction Optimization : Design of Experiments (DoE) software can systematically explore parameter spaces (e.g., temperature, catalyst loading) for yield maximization .
- Safety Protocols : Regularly review Safety Data Sheets (SDS) for updates on occupational exposure limits and decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
